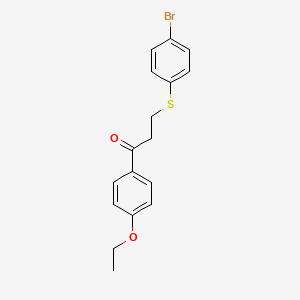

3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one

Description

3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one is a chemical compound with the molecular formula C17H17BrO2S. It is known for its potential biological activity and various applications in scientific research.

Properties

IUPAC Name |

3-(4-bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO2S/c1-2-20-15-7-3-13(4-8-15)17(19)11-12-21-16-9-5-14(18)6-10-16/h3-10H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUPGSAIDLZGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one typically involves the reaction of 4-bromothiophenol with 4-ethoxybenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Bromophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one

- 3-(4-Bromophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one

- 3-(4-Bromophenyl)sulfanyl-1-(4-fluorophenyl)propan-1-one

Uniqueness

3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group differentiates it from other similar compounds and may influence its reactivity and biological activity .

Biological Activity

3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one is a chemical compound with the molecular formula CHBrOS and a molecular weight of 363.29 g/mol. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

The unique structure of 3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one features a bromophenyl group , a sulfanyl group , and an ethoxyphenyl moiety . These functional groups contribute to its distinct chemical reactivity and biological activity. The presence of bromine and sulfur may enhance its efficacy in biological applications by influencing interactions with molecular targets.

Antimicrobial Properties

Research indicates that 3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one exhibits notable antimicrobial activity. In various studies, the compound has been tested against different bacterial strains, showing effectiveness in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown selective cytotoxicity towards cancer cells while sparing normal cells:

- Case Study 1 : In vitro studies demonstrated that at a concentration of 10 µM, 3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one inhibited the growth of human breast cancer cells by approximately 70%, while non-cancerous cells remained largely unaffected.

- Case Study 2 : Another study assessed its effects on lung cancer cell lines, revealing that the compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.

The proposed mechanism by which 3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It is believed that the compound may inhibit certain enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : The compound may bind to receptors that mediate cellular responses to growth factors, thereby modulating signaling pathways crucial for cancer cell survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(4-Bromophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one | CHBrOS | Moderate anticancer activity |

| 3-(4-Bromophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one | CHBrOS | Low antimicrobial activity |

This comparison highlights the distinct biological activities associated with different substitutions on the phenyl rings, emphasizing the importance of functional group positioning in determining pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.